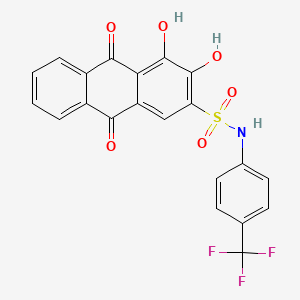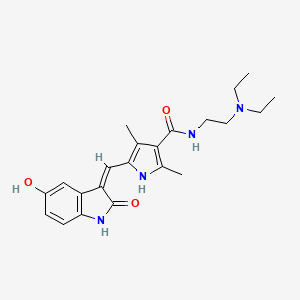
PLX7904
概要
説明
科学的研究の応用
PLX7904 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study RAF kinase inhibition and its effects on cellular signaling pathways.
Biology: Employed in research on cell proliferation, apoptosis, and cancer biology.
Medicine: Investigated for its potential therapeutic effects in treating melanoma and other cancers.
Industry: Utilized in the development of new drugs and therapeutic agents
作用機序
PLX7904は、MAPK/ERKシグナル伝達経路の重要な構成要素であるRAFキナーゼを阻害することにより、その効果を発揮します。この阻害は、ERK1/2の活性化を阻止し、変異型BRAFメラノーマ細胞における細胞増殖の減少とアポトーシスの増加につながります。 関与する分子標的には、RAFキナーゼと、MEKやERKなどの下流シグナル伝達分子が含まれます。 .
類似化合物の比較
類似化合物
ベムラフェニブ: がん治療に使用される別のRAF阻害剤。
ダブラフェニブ: 同様の用途を持つ選択的RAFキナーゼ阻害剤。
トラメチニブ: MAPK/ERK経路におけるRAFの下流で働くMEK阻害剤です。
独自性
This compoundは、変異型RASを発現する細胞において過剰に活性化することなく、変異型BRAFメラノーマ細胞におけるERK1/2の活性化を阻害する能力において、独自です。 この選択的阻害により、研究および潜在的な治療への応用において、貴重なツールになります。 .
生化学分析
Biochemical Properties
PLX7904 interacts with the BRAF kinase, a protein that plays a key role in regulating cell growth . It inhibits the activation of ERK1/2 in mutant BRAF melanoma cells . The compound’s interaction with these proteins influences biochemical reactions within the cell, altering cell function and potentially influencing disease progression .
Cellular Effects
This compound has been shown to inhibit the growth of melanoma cell lines and a human colorectal cancer cell line that expresses BRAF V600E . It influences cell function by inhibiting ERK1/2 activation, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the BRAF kinase, inhibiting its activity, and thereby reducing the activation of ERK1/2 . This can lead to changes in gene expression and alter cellular function .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit ERK1/2 activation in mutant BRAF melanoma cells
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily through its interaction with the BRAF kinase and subsequent effects on ERK1/2 activation . This can influence metabolic flux and metabolite levels within the cell .
準備方法
合成経路と反応条件
PLX7904の合成には、重要な中間体の形成とその後の制御された条件下での反応を含む、複数のステップが含まれます。 正確な合成経路と反応条件は、特許出願中であり、通常は高度な有機合成技術が含まれます。 .
工業生産方法
This compoundの工業生産は、高い純度と収率を確保するために、厳格な条件下で行われます。 このプロセスには、最適化された反応条件を使用した大規模合成が含まれ、その後、目的の製品品質を得るための結晶化やクロマトグラフィーなどの精製ステップが続きます。 .
化学反応の分析
反応の種類
PLX7904は、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化されて、異なる酸化状態を形成することができます。
還元: 還元されて、より低い酸化状態の化合物を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により、より高い酸化状態の化合物が生成され、還元により、より低い酸化状態の化合物が生成される可能性があります。 .
科学研究への応用
This compoundは、以下を含む、幅広い科学研究への応用があります。
化学: RAFキナーゼ阻害とその細胞シグナル伝達経路への影響を研究するためのツールとして使用されます。
生物学: 細胞増殖、アポトーシス、およびがん生物学の研究で使用されています。
医学: メラノーマやその他の癌の治療における潜在的な治療効果について調査されています。
類似化合物との比較
Similar Compounds
Vemurafenib: Another RAF inhibitor used in cancer treatment.
Dabrafenib: A selective RAF kinase inhibitor with similar applications.
Trametinib: A MEK inhibitor that works downstream of RAF in the MAPK/ERK pathway.
Uniqueness
PLX7904 is unique in its ability to inhibit ERK1/2 activation in mutant BRAF melanoma cells without causing hyperactivation in mutant RAS-expressing cells. This selective inhibition makes it a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
5-(2-cyclopropylpyrimidin-5-yl)-3-[3-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N6O3S/c1-3-32(2)36(34,35)31-19-7-6-18(25)20(21(19)26)22(33)17-12-30-24-16(17)8-14(9-29-24)15-10-27-23(28-11-15)13-4-5-13/h6-13,31H,3-5H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNZQPXIIHLUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: PLX7904 is a potent and selective inhibitor of BRAF, a serine/threonine kinase involved in the MAPK signaling pathway, often dysregulated in cancer. [, , ] this compound binds to the ATP-binding site of BRAF, specifically targeting the V600E mutant form. [, ] This binding prevents BRAF activation and downstream phosphorylation of MEK and ERK1/2, effectively blocking the MAPK signaling cascade. [, , ] Inhibiting this pathway leads to decreased cell proliferation, survival, and tumor growth. [, ]
ANone: this compound belongs to a new generation of BRAF inhibitors called "paradox breakers." [, ] Unlike first-generation inhibitors like vemurafenib and dabrafenib, this compound avoids paradoxical activation of the MAPK pathway in cells with wild-type BRAF. [, , ] This paradoxical activation, a significant drawback of earlier inhibitors, can lead to unwanted side effects. This compound's selectivity for mutant BRAF and its ability to circumvent paradoxical activation makes it a promising candidate for further research and potential therapeutic applications. [, ]
ANone: Acquired resistance to first-generation BRAF inhibitors like vemurafenib is a significant challenge in cancer treatment. Studies show that this compound effectively inhibits ERK1/2 phosphorylation and tumor growth even in melanoma cells with acquired resistance to vemurafenib. [] This resistance is often mediated by mutations in NRAS, another protein in the MAPK pathway. [] The ability of this compound to overcome this resistance mechanism highlights its potential as a second-line treatment option for patients who develop resistance to first-line BRAF inhibitors. [, ]
ANone: Computational chemistry approaches, including molecular dynamics simulations and network analysis, provide insights into this compound's interactions with BRAF. [] These studies suggest that this compound may bind to BRAF in a way that mimics structural and dynamic features of the inactive wild-type BRAF monomer. [] This mimicking might explain its ability to avoid paradoxical activation observed with other inhibitors. [] Computational modeling also suggests that this compound could alter allosteric communication pathways within BRAF dimers, further contributing to its distinct inhibitory profile. []
ANone: The promising preclinical results with this compound, particularly its efficacy against BRAF mutant cancers and vemurafenib-resistant cells, warrant further investigation. [, ] Future research could focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


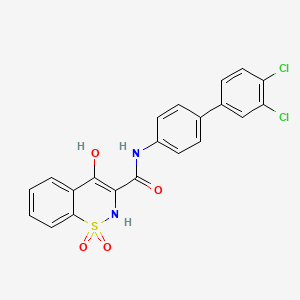

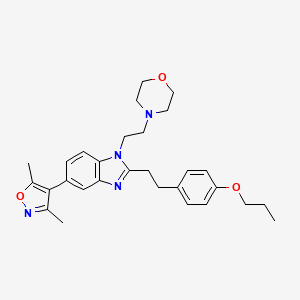
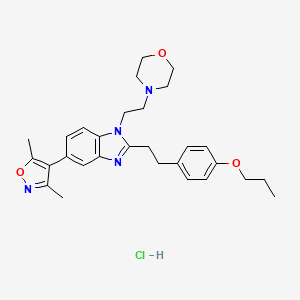
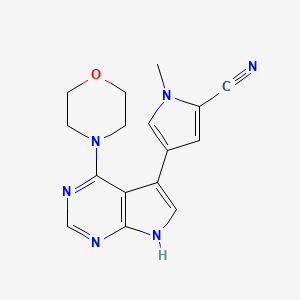
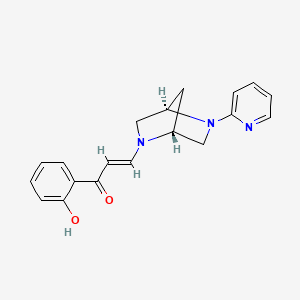
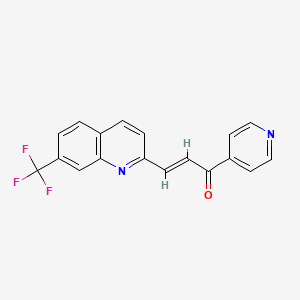
![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)
![N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride](/img/structure/B610072.png)
